[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that combines a hexoxyphenyl group, a dioxopyrrolidinyl moiety, and a fluorophenyl ethylideneamino carbamimidothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate typically involves multi-step organic reactions. The process begins with the preparation of the hexoxyphenyl and fluorophenyl intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal would be to produce the compound in large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions may result in the formation of new functionalized derivatives with altered chemical properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, it can be used in organic synthesis and materials science.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: It could be explored for its potential therapeutic effects, particularly if it exhibits bioactivity against specific targets.
Industry: The compound may find use in the development of new materials, coatings, or catalysts due to its chemical properties.
Mechanism of Action
The mechanism of action of [1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate involves its interaction with molecular targets and pathways within a biological system. This could include binding to specific receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation and catalysis.
Bromomethyl methyl ether: A reagent used in organic synthesis for introducing bromomethyl groups.
Uniqueness
What sets [1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate apart is its combination of functional groups, which may confer unique chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O3S/c1-3-4-5-6-15-33-21-13-11-20(12-14-21)30-23(31)16-22(24(30)32)34-25(27)29-28-17(2)18-7-9-19(26)10-8-18/h7-14,22H,3-6,15-16H2,1-2H3,(H2,27,29)/b28-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAAYEZAXNKUTP-OGLMXYFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NN=C(C)C3=CC=C(C=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)S/C(=N/N=C(\C)/C3=CC=C(C=C3)F)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.